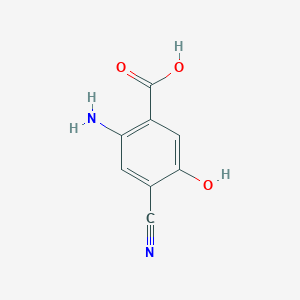![molecular formula C17H13F2N3 B13132232 [3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]- CAS No. 821784-16-1](/img/structure/B13132232.png)
[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine: is a synthetic organic compound characterized by the presence of a difluorobenzyl group attached to a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzylamine and 3,4’-bipyridine as the primary starting materials.
Condensation Reaction: The 3,4-difluorobenzylamine undergoes a condensation reaction with 3,4’-bipyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to carry out the condensation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing industrial-scale purification methods like distillation, crystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluorobenzyl alcohols or ketones.
Reduction: Formation of difluorobenzylamines or bipyridine derivatives.
Substitution: Formation of alkylated or acylated bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological activities.
Pathways Involved: It may interact with cellular enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluorobenzylamine: A precursor in the synthesis of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine, used in organic synthesis and medicinal chemistry.
2,4-Difluorobenzylamine: Another fluorinated benzylamine with similar chemical properties, used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Difluorobenzyl bromide: A related compound used as an intermediate in organic synthesis and as a protecting group for hydroxyl and amino groups.
Uniqueness
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct coordination chemistry properties. This makes it valuable in the development of coordination complexes and advanced materials with specific functionalities.
Eigenschaften
CAS-Nummer |
821784-16-1 |
|---|---|
Molekularformel |
C17H13F2N3 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
N-[(3,4-difluorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H13F2N3/c18-16-2-1-12(7-17(16)19)9-22-15-8-14(10-21-11-15)13-3-5-20-6-4-13/h1-8,10-11,22H,9H2 |
InChI-Schlüssel |
GMWSIRMYCNSEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
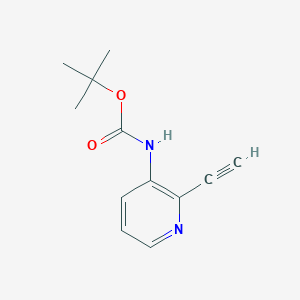

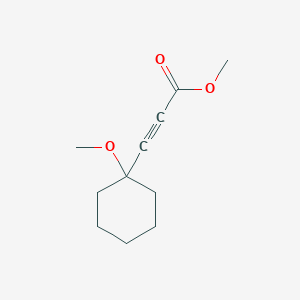
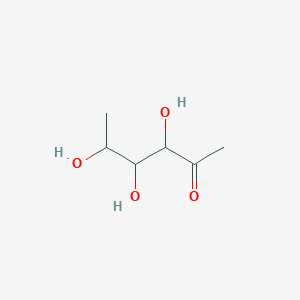


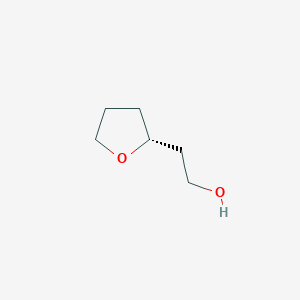

![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)



